molecular formula C14H10Br2O B091231 2-Bromo-2,2-diphenylacetyl chloride CAS No. 17397-37-4

2-Bromo-2,2-diphenylacetyl chloride

Cat. No. B091231
CAS RN: 17397-37-4
M. Wt: 354.04 g/mol
InChI Key: ZFQFBVWNRNLAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2,2-diphenylacetyl chloride is a chemical compound that is widely used in the field of organic chemistry. It is a colorless liquid that is highly reactive and is used as a reagent in various chemical reactions. This compound is also known as benzilic acid chloride and is commonly used in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 2-Bromo-2,2-diphenylacetyl chloride involves the formation of an acyl chloride intermediate. This intermediate is highly reactive and can undergo various reactions such as nucleophilic substitution and addition reactions.

Biochemical And Physiological Effects

There is limited research available on the biochemical and physiological effects of 2-Bromo-2,2-diphenylacetyl chloride. However, it has been reported to have antimicrobial and antifungal properties. It is also known to inhibit the growth of various cancer cell lines.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Bromo-2,2-diphenylacetyl chloride in lab experiments include its high reactivity and versatility in various chemical reactions. However, it also has certain limitations such as its highly corrosive nature and the production of toxic hydrogen chloride gas during its synthesis.

Future Directions

There are various future directions that can be explored in the field of 2-Bromo-2,2-diphenylacetyl chloride research. Some of these directions include the development of new synthetic methods for the compound, exploration of its potential as an antimicrobial agent, and investigation of its potential as an anticancer agent.
In conclusion, 2-Bromo-2,2-diphenylacetyl chloride is a highly versatile compound that has various applications in the field of organic chemistry. Its reactivity and versatility make it a valuable reagent in various chemical reactions. Further research is required to explore its potential as an antimicrobial and anticancer agent.

Synthesis Methods

The synthesis of 2-Bromo-2,2-diphenylacetyl chloride involves the reaction between benzilic acid and thionyl chloride. This reaction results in the formation of the desired compound along with the formation of hydrogen chloride gas as a byproduct. The reaction is carried out under reflux conditions and the product is purified by distillation.

Scientific Research Applications

2-Bromo-2,2-diphenylacetyl chloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as benzilic acid derivatives and chalcones. It is also used in the preparation of various pharmaceuticals and agrochemicals.

properties

CAS RN

17397-37-4

Product Name

2-Bromo-2,2-diphenylacetyl chloride

Molecular Formula

C14H10Br2O

Molecular Weight

354.04 g/mol

IUPAC Name

2-bromo-2,2-diphenylacetyl bromide

InChI

InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

ZFQFBVWNRNLAFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br

Other CAS RN

17397-37-4

Origin of Product

United States

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